1-(2,6-Dichlorophenyl)biguanide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

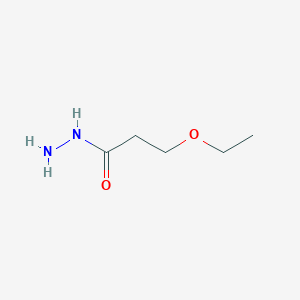

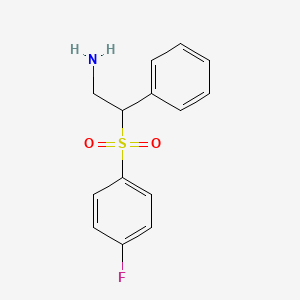

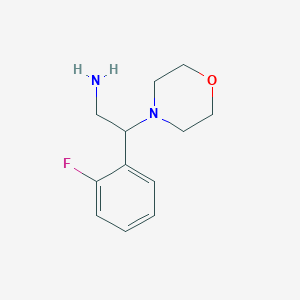

1-(2,6-Dichlorophenyl)biguanide hydrochloride, also known as DCBH , is an organic compound with the chemical formula C8H10Cl3N5 . It belongs to the class of biguanides, characterized by having two guanidine groups connected by a methylene bridge. The compound is often used in various cell-based assays to study its effects on cellular processes .

Synthesis Analysis

The synthesis of DCBH involves the reaction of N1-(2,6-Dichlorophenyl)biguanide (the parent compound) with hydrochloric acid (HCl). The resulting compound is the hydrochloride salt of 1-(2,6-Dichlorophenyl)biguanide. The synthetic process typically follows established protocols and can be carried out in the laboratory .

Wissenschaftliche Forschungsanwendungen

Biguanides and Their Versatile Therapeutic Applications

Biguanides, characterized by the fusion of two guanidine moieties, are known for their wide range of therapeutic applications. These compounds, primarily available as hydrochloride salts due to their high basicity, have been explored for their antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, anti-HIV activities, among others. Research has emphasized not only the therapeutic potential of biguanides but also their significance in medicinal chemistry, paving the way for further exploration of their drug action mechanisms and organic chemistry derivatives (Kathuria, Raul, Wanjari, & Bharatam, 2021).

Analytical Techniques for Biguanide Derivatives

Analytical methods have been developed for quantifying biguanide derivatives in various applications, notably in personal care products and medical formulations. For instance, capillary electrophoresis with contactless conductivity detection has been utilized for determining concentrations of biguanide derivatives in ophthalmic solutions, showcasing the analytical versatility of these compounds in quality control and pharmacokinetic studies (Abad-Villar, Etter, Thiel, & Hauser, 2006).

Interaction with Cellulose and Adsorption Mechanism

The interaction between chlorhexidine (a biguanide derivative) and cellulose has been studied to understand its adsorption mechanism, which is crucial for its antimicrobial action. The sorption process involves electrostatic and hydrogen bonding forces, highlighting the molecular recognition capabilities of biguanide derivatives and their potential for surface modification applications (Blackburn, Harvey, Kettle, Manian, Payne, & Russell, 2007).

Synthesis and Optimization of Biguanide Derivatives

Research has been conducted on synthesizing and optimizing the conditions for producing various biguanide derivatives, including 1-(p-Carboxyphenyl) biguanide hydrochloride. These studies are foundational for creating more effective and targeted therapeutic agents, demonstrating the chemical versatility and potential for new drug development within the biguanide class (Shao-di & Cheng, 2010).

Antidiabetic and Antimalarial Properties

Biguanide derivatives have been investigated for their antidiabetic and antimalarial properties, with some compounds exhibiting significant activity in lowering blood glucose levels in diabetic models. This research underscores the potential for biguanide derivatives in treating chronic conditions like diabetes and malaria, highlighting their role in contemporary and future therapeutic strategies (Abbas, Basyouni, El-bayouki, & Abdel-Rahman, 2016).

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIBLJRRIQYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.